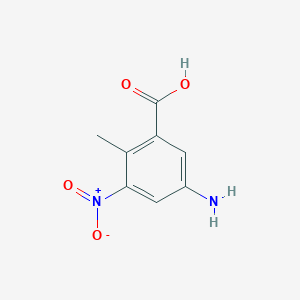

5-Amino-2-methyl-3-nitrobenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-amino-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNCKOPCRLYKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619758 | |

| Record name | 5-Amino-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89977-12-8 | |

| Record name | 5-Amino-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 2 Methyl 3 Nitrobenzoic Acid and Its Precursors

Advanced Synthetic Techniques and Green Chemistry Principles

Environmental Considerations in Synthesis

The synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid, like many nitroaromatic compounds, involves processes that require careful consideration of their environmental impact. The manufacturing of these compounds has been identified as a potential environmental hazard due to the nature of the chemicals used and the byproducts generated. researchgate.net

Traditional nitration methods, a key step in the synthesis of precursors, often utilize a mixture of nitric and sulfuric acids. researchgate.net This process is known to be notoriously unselective and can lead to the formation of unwanted isomers and over-nitration, complicating purification and increasing waste. researchgate.net A significant environmental concern is the disposal of spent acids, which are generated in large quantities. researchgate.net Furthermore, these reactions can release nitrogen oxide (NOx) fumes, which are potent greenhouse gases and contribute to air pollution. researchgate.net The extensive use of such compounds has led to the contamination of soil and groundwater at manufacturing sites. nih.gov

In response to these challenges, a growing emphasis is placed on developing greener and more sustainable synthetic routes. mdpi.commdpi.com These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov Key areas of research include:

Alternative Nitrating Agents: The use of solid-supported nitrating agents, such as inorganic nitrates on silica (B1680970) gel, is being explored to reduce the reliance on strong acid mixtures. researchgate.net

Catalytic Processes: The development of efficient catalysts can improve reaction selectivity and reduce the energy requirements of the synthesis. researchgate.net Biocatalysis, using enzymes, offers a promising alternative to traditional chemical synthesis, enabling reactions under milder conditions and reducing the environmental burden. nih.govamano-enzyme.com

Solvent Selection: Replacing hazardous organic solvents with more environmentally benign alternatives is a crucial aspect of green synthesis. orientjchem.org

Waste Reduction: Methodologies that minimize the formation of byproducts and allow for the recycling of reagents and catalysts are being actively investigated. researchgate.net One patented method for a precursor, 2-methyl-3-nitrobenzoic acid, highlights a "clean production method" where the mother liquor is recovered and recycled, achieving a high yield. google.com

The biodegradation of nitroaromatic compounds is another important environmental consideration. While these compounds can be recalcitrant, various microorganisms have been identified that can degrade them, offering potential for bioremediation of contaminated sites. nih.govnih.gov

Table 1: Key Environmental Considerations in the Synthesis of Nitroaromatic Compounds

| Consideration | Traditional Methods | Green Chemistry Approaches |

| Reagents | Mixture of nitric and sulfuric acids. researchgate.net | Solid-supported nitrating agents, biocatalysts. researchgate.netamano-enzyme.com |

| Byproducts | Large quantities of spent acids, NOx fumes. researchgate.net | Reduced byproducts, recyclable catalysts. researchgate.net |

| Solvents | Often hazardous organic solvents. | Use of environmentally benign solvents. orientjchem.org |

| Waste | Significant generation of chemical waste. | Emphasis on waste minimization and recycling. researchgate.netgoogle.com |

| Contamination | Risk of soil and groundwater contamination. nih.gov | Reduced risk through contained and efficient processes. |

Industrial Scale Preparation Considerations

Scaling up the synthesis of this compound from a laboratory setting to industrial production presents a unique set of challenges and considerations. The primary goal is to ensure a safe, efficient, and cost-effective process that delivers a high-quality product consistently.

One of the main challenges in scaling up multi-step syntheses, common in the pharmaceutical and fine chemical industries, is the need for numerous work-up and purification steps. acsgcipr.org These steps negatively impact the material efficiency of the process. acsgcipr.org The transition from batch reactions at the bench scale to large-scale production often requires costly re-optimization due to changes in mixing and heat transfer properties. acsgcipr.org Reactions that perform well on a small scale may become inefficient or even hazardous at an industrial scale without proper adjustments. acsgcipr.org

Key considerations for the industrial scale preparation of this compound and its precursors include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is crucial for optimizing reaction times and temperatures. The exothermic nature of nitration reactions, for instance, requires robust temperature control systems to prevent runaway reactions. sci-hub.se

Process Safety: The use of strong acids and the potential for the formation of unstable intermediates necessitate rigorous safety protocols. This includes the proper design of reactors and the implementation of emergency shutdown procedures.

Raw Material Sourcing and Cost: The availability and cost of starting materials are critical factors in the economic viability of an industrial process. google.com

Catalyst Selection and Recovery: For catalytic processes, the choice of catalyst is vital. An ideal industrial catalyst should be highly active, selective, robust, and easily separable from the reaction mixture for reuse. nih.gov Metal-free reduction strategies are gaining interest to avoid metal contamination in the final product and waste streams. sci-hub.segoogle.com

Product Purification and Quality Control: Developing efficient and scalable purification methods is essential to meet the required purity specifications for the final product. This often involves crystallization, filtration, and drying steps that must be optimized for large-scale operation. orgsyn.org

Table 2: Challenges and Strategies for Industrial Scale-Up

| Challenge | Strategy |

| Reaction Control & Safety | Robust temperature control, continuous flow reactors, rigorous safety protocols. acsgcipr.orgsci-hub.se |

| Process Efficiency | Optimization of reaction conditions, use of efficient catalysts, telescoping reactions. acsgcipr.org |

| Waste Management | Recycling of solvents and mother liquors, development of cleaner production methods. google.com |

| Cost-Effectiveness | Sourcing of low-cost raw materials, high-yield synthetic routes, catalyst recycling. google.com |

| Product Quality | Optimized purification techniques, stringent quality control measures. orgsyn.org |

Chemical Reactivity and Derivatization Strategies of 5 Amino 2 Methyl 3 Nitrobenzoic Acid

Aromatic Ring Functionalization

The reactivity of the benzene (B151609) ring in 5-amino-2-methyl-3-nitrobenzoic acid towards substitution is complex due to the presence of both activating and deactivating groups. The amino (-NH2) and methyl (-CH3) groups are electron-donating and activating, directing incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO2) and carboxylic acid (-COOH) groups are strongly electron-withdrawing and deactivating, directing electrophiles to the meta position. The net effect of these competing influences determines the feasibility and outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (benzenonium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu The rate-determining step is the formation of this carbocation, the stability of which is enhanced by electron-donating groups and destabilized by electron-withdrawing groups. masterorganicchemistry.com

In this compound, the positions available for substitution are C4 and C6. The directing effects of the substituents are as follows:

-NH2 (at C5): Strongly activating, ortho-, para-directing (to C4, C6, and C2).

-CH3 (at C2): Weakly activating, ortho-, para-directing (to C1, C3, and C5).

-NO2 (at C3): Strongly deactivating, meta-directing (to C1 and C5).

-COOH (at C1): Strongly deactivating, meta-directing (to C3 and C5).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -COOH | C1 | Electron-Withdrawing | Strongly Deactivating | Meta |

| -CH3 | C2 | Electron-Donating | Weakly Activating | Ortho, Para |

| -NO2 | C3 | Electron-Withdrawing | Strongly Deactivating | Meta |

| -NH2 | C5 | Electron-Donating | Strongly Activating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org

The structure of this compound, with its potent electron-withdrawing nitro group, makes it a potential candidate for SNAr reactions, provided a good leaving group is present on the ring. While the parent compound does not have a typical leaving group like a halide, derivatization could introduce one. For example, if a halogen were introduced at the C4 or C6 position, it would be ortho and para to the activating amino group but also ortho and para to the deactivating nitro and carboxylic acid groups, respectively. The nitro group at the C3 position is particularly effective at stabilizing negative charge at the C4 and C6 positions through resonance, which is a key requirement for the SNAr mechanism. wikipedia.org

Transformations of the Amino Group

The primary amino group (-NH2) at the C5 position is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Acylation and Amide Formation

The amino group of this compound readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in organic synthesis and is used to introduce a variety of functional groups or to protect the amine. researchgate.net The formation of an amide bond is a critical linkage in peptides and proteins and is a common strategy in medicinal chemistry. researchgate.netnih.gov Boric acid and its derivatives have been explored as catalysts for the direct amidation of carboxylic acids and amines under milder conditions. For instance, reacting the molecule with acetyl chloride would yield 5-acetamido-2-methyl-3-nitrobenzoic acid. This transformation is often employed to modify the electronic properties of the molecule or as a step in a larger synthetic sequence.

Diazotization and Coupling Reactions

Primary aromatic amines can be converted into diazonium salts through a process called diazotization. researchgate.net This reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). questjournals.orgmasterorganicchemistry.com The resulting aryl diazonium salt is a versatile intermediate because the diazonio group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer and related reactions. masterorganicchemistry.com

For this compound, the amino group at C5 can be converted to a diazonium salt. This intermediate can then be used in subsequent reactions. scirp.org For example:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. masterorganicchemistry.com

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF4) followed by heating. masterorganicchemistry.com

Hydrolysis: Replacement with -OH by heating in an aqueous acidic solution. masterorganicchemistry.com

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with activated aromatic compounds, such as phenols or anilines, to form highly colored azo dyes. researchgate.netquestjournals.org

Protection and Deprotection Strategies (e.g., Fmoc Chemistry)

In multi-step syntheses, particularly in peptide synthesis, the amino group must often be temporarily protected to prevent unwanted side reactions. peptide.com A common protecting group used for this purpose is the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org The Fmoc group is introduced by reacting the amine with a reagent like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org

The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orggenscript.com This allows for selective deprotection without affecting other acid-labile protecting groups that might be present elsewhere in the molecule, a principle known as orthogonality. peptide.com The deprotection mechanism involves base-catalyzed removal of the Fmoc group, releasing the free amine. genscript.com The use of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, a structurally similar compound, highlights the applicability of this protection strategy in the context of nitrobenzoic acid derivatives for applications in peptide and bioconjugate chemistry.

Table 2: Common Deprotection Reagents for the Fmoc Group

| Reagent | Typical Concentration | Conditions | Notes |

|---|---|---|---|

| Piperidine | 20% in DMF | Room Temperature | Standard and most common reagent for Fmoc removal. wikipedia.orggenscript.com |

| Piperazine (PZ) | 10% w/v in DMF/ethanol | Room Temperature | An alternative to piperidine, sometimes used to mitigate side reactions. nih.gov |

| Morpholine | 50% in DMF | Room Temperature | Considered a milder base, often used for sensitive substrates like glycopeptides. nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Room Temperature | A harsher, non-nucleophilic base used to minimize epimerization in certain cases. nih.gov |

Carboxylic Acid Group Derivatization

The carboxylic acid functionality is a prime site for modification, allowing for the introduction of a wide array of chemical moieties through esterification and amidation reactions.

The conversion of the carboxylic acid group of this compound to an ester is a fundamental derivatization strategy. Fischer-Speier esterification is a commonly employed method for this transformation. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed.

A study on the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a structural isomer of the title compound's methyl ester, demonstrates a typical Fischer esterification. bond.edu.au The reaction of 4-amino-3-nitrobenzoic acid with methanol (B129727) and a catalytic amount of sulfuric acid at reflux for one hour yielded the corresponding methyl ester. bond.edu.au This process is expected to be similarly effective for this compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). bond.edu.au

Furthermore, a patent for the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester describes the esterification of the corresponding carboxylic acid with methanol. google.com While the primary focus of the patent is the nitration step, the subsequent esterification highlights the applicability of this reaction to substituted 2-methyl-3-nitrobenzoic acids. google.com

The general conditions for Fischer esterification of substituted nitrobenzoic acids are summarized in the table below.

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| 4-Amino-3-nitrobenzoic acid | Methanol, Sulfuric acid (catalytic) | Reflux, 1 hour | 4-Amino-3-nitrobenzoic acid methyl ester | Workable | bond.edu.au |

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | Methanol | Not specified | 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester | Not specified | google.com |

| 3-Nitrobenzoic acid | Methanol, Sulfuric acid (concentrated) | Not specified | Methyl 3-nitrobenzoate | Not specified | truman.edu |

Table 1: Examples of Esterification Reactions of Substituted Nitrobenzoic Acids.

The synthesis of amides from this compound represents another critical derivatization pathway, leading to compounds with potential biological activity. Direct amidation of the carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, various modern catalytic methods have been developed to facilitate this transformation under milder conditions.

One such method involves the use of a titanium tetrafluoride (TiF₄) catalyst. A study demonstrated the direct amidation of a range of aromatic and aliphatic carboxylic acids. rsc.org For instance, 4-amino-5-chloro-2-methoxybenzoic acid was successfully amidated with N,N-diethylethane-1,2-diamine in refluxing toluene (B28343) using 10 mol% of TiF₄, yielding the antiemetic drug metoclopramide. rsc.org This suggests that this compound could similarly undergo direct amidation with various primary and secondary amines. Aromatic acids in this study typically required 24 hours for complete conversion. rsc.org

Alternatively, the ester derivative of this compound can be a precursor for amidation. The aminolysis of esters, particularly methyl esters, can be catalyzed by various systems. For example, niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the amidation of methyl benzoate (B1203000) with a variety of amines under solvent-free conditions. researchgate.net This method offers the advantage of easy catalyst separation and reusability. researchgate.net

A more novel approach to amide bond formation that could be applicable involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. researchgate.net This method has shown broad applicability in the synthesis of primary, secondary, and tertiary amides and is noted for its good functional group tolerance, including compatibility with unprotected carboxylic acids. researchgate.net

| Carboxylic Acid/Ester | Amine | Catalyst/Reagent | Conditions | Product Class | Reference |

| Aromatic Carboxylic Acids | Alkyl and Aryl Amines | TiF₄ (10 mol%) | Toluene, Reflux, 24 h | Carboxamides | rsc.org |

| Methyl Benzoate | Various Amines | Nb₂O₅ | Solvent-free | Amides | researchgate.net |

| N-2-Nitrophenyl Hydrazonyl Bromides | Various Amines | Triethylamine | Acetonitrile, 50 °C | Amides | researchgate.net |

Table 2: Catalytic and Reagent-Mediated Amidation Strategies.

Cross-Coupling Reactions in the Synthesis of this compound Analogs

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and these methods are highly applicable for the synthesis of analogs of this compound. By treating the aromatic ring as a scaffold, various substituents can be introduced at different positions, provided a suitable handle like a halide is present. The existing amino and nitro groups can also potentially be used as coupling partners in certain transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. For a molecule like this compound, a halogenated derivative (e.g., a bromo or iodo analog) would be an ideal substrate. For instance, a hypothetical 5-amino-4-bromo-2-methyl-3-nitrobenzoic acid could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 4-position. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net An example of this reaction's utility is the coupling of 3-nitrophenylboronic acid with aryl chlorides to form biaryl compounds, demonstrating the compatibility of the nitro group under these conditions. researchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orglibretexts.orgnih.gov This would allow for the introduction of alkenyl groups onto the aromatic ring of a halogenated this compound derivative. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgyoutube.com This reaction could be used to synthesize analogs of this compound by, for example, coupling a dihalo-nitrobenzoic acid derivative sequentially with different amines. More recently, the Buchwald-Hartwig amination has been extended to use nitroarenes as the electrophilic partner, where the nitro group itself is displaced. researchgate.netresearchgate.net This groundbreaking development could potentially allow for the direct amination of a dinitro-benzoic acid precursor to selectively install an amino group, offering a novel synthetic route to this compound analogs. researchgate.net

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura | Aryl Halide/Triflate | Organoboron Reagent | Pd Catalyst, Base | C-C | nih.govresearchgate.netresearchgate.net |

| Heck | Aryl Halide/Triflate | Alkene | Pd Catalyst, Base | C-C (alkenyl) | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig | Aryl Halide/Nitroarene | Amine | Pd Catalyst, Ligand, Base | C-N | wikipedia.orgyoutube.comresearchgate.netresearchgate.net |

Table 3: Overview of Key Cross-Coupling Reactions for Analog Synthesis.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 Methyl 3 Nitrobenzoic Acid

Mass Spectrometry (GC-MS, HRMS) for Molecular Fingerprinting:A mass spectrum provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule's structure. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition. While mass spectra for related compounds like methyl 2-amino-3-nitrobenzoatenih.govand various nitrobenzoic acids existdocumentsdelivered.comresearchgate.netnist.gov, the fragmentation pathways would differ based on the specific arrangement of the substituents in the target molecule.

Given the absence of this specific data, generating a scientifically sound and factual article that adheres to the requested outline for 5-Amino-2-methyl-3-nitrobenzoic acid is not possible at this time. An article could be produced on the general spectroscopic features of aminonitrobenzoic acids, using available data from various isomers as illustrative examples, but it would not be focused solely on the requested compound.

X-ray Crystallography for Solid-State Structure Determination

Following extensive research, no specific X-ray crystallographic data for this compound could be located in the available scientific literature and structural databases. The determination of a compound's solid-state structure through single-crystal X-ray diffraction is a fundamental technique for unequivocally establishing its three-dimensional molecular architecture, including bond lengths, bond angles, and torsional angles. This experimental method provides definitive proof of the atomic connectivity and conformation of a molecule in the crystalline state.

Crystal Packing and Supramolecular Interactions

For related isomers, such as 5-amino-2-nitrobenzoic acid, crystallographic studies have revealed the formation of cyclic dimers through intermolecular hydrogen bonds between the carboxyl groups of adjacent molecules. chemicalbook.com Furthermore, the amino and nitro groups in these related structures are often involved in forming additional hydrogen bonds, which contribute to the stability of the crystal lattice. chemicalbook.com For instance, in the crystal structure of 2-amino-5-nitrobenzoic acid, inversion dimers are formed via pairs of O-H···O hydrogen bonds, creating R(8) ring motifs. researchgate.netresearchgate.net These dimers are further linked by intermolecular N-H···O and C-H···O hydrogen bonds. researchgate.netresearchgate.net Similarly, the structure of 2-methylamino-5-nitrobenzoic acid features dimerization through inversion-related O-H···O hydrogen bonds, also resulting in R(8) ring motifs. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 5 Amino 2 Methyl 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Amino-2-methyl-3-nitrobenzoic acid, DFT studies are instrumental in understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the electronic energy at various atomic arrangements to identify the global minimum. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Lengths and Angles for a Hypothetical Optimized Geometry of this compound (Note: This table is illustrative and based on expected values for similar compounds.)

| Parameter | Predicted Value |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (amino) | ~1.38 Å |

| C-N (nitro) | ~1.47 Å |

| C-C (methyl) | ~1.51 Å |

| C=O (carboxyl) | ~1.22 Å |

| C-O (carboxyl) | ~1.35 Å |

| C-C-C (ring) | ~120° |

| O-N-O (nitro) | ~124° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound can be elucidated using DFT, providing insights into its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are electron-rich moieties. The LUMO, conversely, is likely to be concentrated on the electron-withdrawing nitro group and the carboxylic acid group. A small HOMO-LUMO gap would suggest higher reactivity. In related nitrobenzoic acid derivatives, the HOMO and LUMO are often delocalized over the π systems of the aromatic ring. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. For instance, characteristic vibrational frequencies for the N-H stretching of the amino group, the N-O stretching of the nitro group, and the C=O stretching of the carboxylic acid group can be predicted and correlated with experimental IR spectra. Such correlations have been successfully performed for similar molecules, showing good agreement between theoretical and experimental results. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT is excellent for studying isolated molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can provide insights into its solvation, diffusion, and conformational dynamics in solution.

By simulating the molecule in a box of solvent molecules (e.g., water), one can study the hydrogen bonding interactions between the solute and solvent, the formation of solvation shells, and the influence of the solvent on the conformational preferences of the molecule. This is particularly relevant for understanding its solubility and transport properties. MD simulations have been used to study the stability of ligand-protein complexes and to validate binding poses, which can be a valuable tool in drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For this compound, a QSAR model could be developed to predict its potential biological activities, such as antimicrobial or anticancer properties, based on its calculated molecular descriptors.

The process involves generating a dataset of related compounds with known activities and then calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO-LUMO gap, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity. researchgate.net Such models can then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogues. mdpi.com

Computational Analysis of Reactivity and Reaction Mechanisms

Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates. Reactivity indices derived from DFT, such as the Fukui functions, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For example, the amino group would be predicted to be a site for electrophilic attack, while the carbon atoms of the aromatic ring activated by the nitro group would be susceptible to nucleophilic attack. Furthermore, computational modeling can be used to study the energy profiles of potential reaction pathways, identifying transition states and calculating activation energies. This information is invaluable for understanding the kinetics and thermodynamics of chemical transformations involving this compound, such as its synthesis or degradation. acs.org

Supramolecular Interactions and Crystal Engineering via Computational Approaches

The study of supramolecular interactions and the principles of crystal engineering for this compound can be significantly illuminated through the application of computational chemistry and quantum mechanical methods. These theoretical approaches provide deep insights into the intermolecular forces that govern the assembly of molecules in the crystalline state, thereby enabling the prediction and design of novel crystal structures with desired physical and chemical properties. Methodologies such as Density Functional Theory (DFT) and Hirshfeld surface analysis are pivotal in this endeavor.

Computational investigations, particularly DFT, allow for the optimization of the molecular geometry of this compound, providing a detailed understanding of its electronic structure, including the distribution of electron density and the locations of molecular electrostatic potential (MEP) minima and maxima. This information is crucial for identifying the sites most likely to be involved in hydrogen bonding and other non-covalent interactions.

A powerful tool for the analysis of intermolecular interactions in the crystalline environment is the Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a visual and quantitative assessment of intermolecular contacts can be achieved.

A hypothetical Hirshfeld surface analysis of this compound would likely reveal the significant role of O···H, H···H, and C···H contacts in stabilizing the crystal lattice. The presence of the amino (-NH2), carboxylic acid (-COOH), and nitro (-NO2) functional groups provides a rich landscape for a variety of hydrogen bonding motifs. The amino group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a donor and an acceptor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors.

The dnorm map would highlight the key hydrogen bonding interactions as prominent red regions, indicating contacts shorter than the van der Waals radii. The fingerprint plots would allow for the deconvolution of these interactions, providing percentage contributions for each contact type. Based on studies of similar molecules, it can be anticipated that O···H/H···O interactions would constitute a major percentage of the total Hirshfeld surface area, underscoring the importance of hydrogen bonding in the crystal packing. researchgate.net

The shape index and curvedness plots, also derived from the Hirshfeld surface, can provide information about π-π stacking interactions, which are common in aromatic systems. The presence of the benzene (B151609) ring in this compound suggests that such interactions may also contribute to the stability of its crystal structure.

The insights gained from these computational approaches are fundamental to crystal engineering. By understanding the preferred intermolecular interactions and synthons, it becomes possible to design cocrystals or modify crystallization conditions to achieve specific polymorphic forms with tailored properties. For example, the strong hydrogen bonding capabilities of the carboxylic acid group could be exploited to form robust supramolecular synthons with other complementary molecules.

Table of Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Predicted Significance |

| Hydrogen Bond | -COOH | -COOH, -NO2, -NH2 | High |

| Hydrogen Bond | -NH2 | -COOH, -NO2 | High |

| π-π Stacking | Benzene Ring | Benzene Ring | Moderate |

| C-H···O | C-H (methyl, aryl) | -NO2, -COOH | Moderate to Low |

| H···H | Various | Various | High (due to abundance) |

Research Applications and Potential Biological Activities of 5 Amino 2 Methyl 3 Nitrobenzoic Acid and Its Derivatives

Applications in Pharmaceutical and Medicinal Chemistry

The utility of 5-Amino-2-methyl-3-nitrobenzoic acid and its structural analogs in pharmaceutical and medicinal chemistry stems from their role as versatile chemical building blocks. The amino and carboxylic acid groups allow for the formation of amides, esters, and other functionalities, while the nitro group can be reduced to an amine for further derivatization or utilized for its electron-withdrawing properties.

Role as a Key Intermediate for Drug Candidates

Substituted aminobenzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. While specific drug candidates directly synthesized from this compound are not extensively documented in public literature, its isomers and related compounds serve as important precursors. For instance, the related compound 5-Amino-2-nitrobenzoic acid is used as a reactant in the preparation of insulin (B600854) receptor tyrosine kinase activators . Isomers such as 2-Amino-5-methyl-3-nitrobenzoic acid are utilized as reagents for spectroscopic analysis and are available for pharmaceutical testing, highlighting their role in the broader drug discovery process biosynth.com. The synthesis of methyl 2-amino-5-methyl-3-nitrobenzoate further demonstrates the utility of these structures as intermediates for creating more complex molecules chemscene.com. The strategic placement of the amino, methyl, and nitro groups on the benzoic acid core provides a template that can be elaborated into a variety of heterocyclic systems and other scaffolds of medicinal interest.

Exploration of Enzyme Inhibition Mechanisms

The structural features of aminonitrobenzoic acid derivatives make them suitable candidates for investigation as enzyme inhibitors. The aromatic ring can engage in hydrophobic and pi-stacking interactions within an enzyme's active site, while the functional groups can form hydrogen bonds and other electrostatic interactions.

Proteases are a class of enzymes crucial in many physiological and pathological processes, making them attractive targets for drug development. Derivatives of amino acids and peptides are widely explored as protease inhibitors. nih.govmdpi.com

Chymotrypsin (B1334515) and Trypsin: Research has shown that certain cyanopeptolins, which are cyclic depsipeptides, exhibit potent inhibitory activity against trypsin and chymotrypsin. The activity is highly dependent on the amino acid residue adjacent to the 3-amino-6-hydroxy-2-piperidone (Ahp) core. Peptides containing arginine were found to be potent trypsin inhibitors, while those with tyrosine were selective and potent chymotrypsin inhibitors mdpi.com. For example, N-nitroso-N-(1-naphthylmethyl)-N'-isobutyrylalanine has been shown to irreversibly inhibit α-chymotrypsin by alkylating a serine residue in the active site nih.gov. While not direct derivatives, these findings suggest that amide derivatives of this compound could be designed to target the active sites of such serine proteases. nih.govscbt.comnih.gov

Elastase: Human leukocyte elastase (HLE) is another serine protease implicated in inflammatory diseases. Specific and potent inhibitors of HLE have been developed from a 5-methyl-4H-3,1-benzoxazin-4-one scaffold. These inhibitors, which incorporate amino acid moieties, demonstrated high selectivity and strong inhibition of HLE with Ki values in the nanomolar range nih.gov. This indicates that ring systems derived from substituted methyl-aminobenzoic acids can serve as effective cores for elastase inhibitors.

Table 1: Examples of Protease Inhibition by Related Compounds This table presents data for compounds that are structurally related or share functional motifs with derivatives of this compound, illustrating the potential for enzyme inhibition.

| Compound/Class | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|

| TEI-5624 (benzoxazin-4-one derivative) | Human Sputum Elastase (HSE) | Ki = 6.91 nM | nih.gov |

| TEI-6344 (benzoxazin-4-one derivative) | Human Sputum Elastase (HSE) | Ki = 16.3 nM | nih.gov |

| Arginine-containing Cyanopeptolins | Trypsin | IC50 = 0.24–0.26 µM | mdpi.com |

| Tyrosine-containing Cyanopeptolins | Chymotrypsin | IC50 = 0.26 µM | mdpi.com |

There is currently a lack of specific research in the reviewed literature detailing the inhibition of dihydrolipoamide (B1198117) dehydrogenase by derivatives of this compound.

Investigation of Anticancer Properties

The search for novel anticancer agents is a major focus of pharmaceutical research. Nitroaromatic compounds are a known class of molecules with a wide spectrum of biological activities, including antineoplastic effects encyclopedia.pub. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage cellular macromolecules like DNA encyclopedia.pub.

Amino acid and peptide derivatives of other complex molecules, such as mycophenolic acid, have been investigated as potential anticancer agents against cell lines including melanoma and neuroblastoma mostwiedzy.plnih.gov. The modification of a parent compound's carboxylic acid group into an amide with an amino acid can maintain or enhance antiproliferative activity, potentially through improved cell permeability mostwiedzy.plnih.gov. Furthermore, derivatives of other heterocyclic systems, such as 5-methylbenzo[c]phenanthridinium, have shown significant activity against multidrug-resistant bacterial strains, and such compounds are also investigated for their anticancer potential through mechanisms like targeting the FtsZ protein, which is essential for cell division nih.gov. These examples suggest a plausible, though not yet demonstrated, avenue for developing anticancer agents from this compound by creating amino acid or peptide conjugates.

Evaluation of Antimicrobial Activities

Benzoic acid and its derivatives are recognized for their biological activities, including antimicrobial properties researchgate.net. The presence of a nitro group is a particularly important feature, as it is a key component of several antimicrobial drugs encyclopedia.pub. The proposed mechanism for nitro-containing compounds involves their reduction to produce toxic intermediates that can lead to cellular damage and death encyclopedia.pub.

Studies on derivatives of p-aminobenzoic acid (PABA) have shown that its Schiff's bases can be more potent antimicrobial agents than its esters chitkara.edu.in. The introduction of electron-withdrawing groups, such as bromo or nitro groups, can enhance antimicrobial activity against various bacterial and fungal strains chitkara.edu.inmdpi.com. For example, N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was found to be a potent agent against Bacillus subtilis chitkara.edu.in. Similarly, various heterocyclic derivatives of β-amino acids have demonstrated remarkable inhibitory activity against strains like S. aureus and E. coli mdpi.com. These findings underscore the potential of this compound derivatives, particularly Schiff's bases and other amide derivatives, as candidates for new antimicrobial agents.

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives This table shows the minimum inhibitory concentration (pMIC) for various PABA derivatives against different microbial strains, indicating the potential for antimicrobial activity in related structures.

| Compound | Microorganism | Activity (pMIC in µM/ml) | Reference |

|---|---|---|---|

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus | 1.82 | chitkara.edu.in |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | 2.11 | chitkara.edu.in |

| N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | E. coli | 1.78 | chitkara.edu.in |

| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | C. albicans | 1.81 | chitkara.edu.in |

Modulation of Specific Biochemical Pathways

Derivatives of nitrobenzoic acid have been investigated for their ability to modulate various biochemical pathways. For instance, nitro-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects. nih.gov The biological action of these molecules often involves their metabolic activation, such as the reduction of the nitro group to a nitro anion radical, which can then interact with cellular macromolecules and disrupt normal biochemical processes. nih.gov

While specific studies on the modulation of biochemical pathways by this compound are not extensively documented, research on related nitroaromatic compounds provides a basis for its potential activities. For example, the biodegradation of 5-nitroanthranilic acid by soil bacteria involves its conversion by an aminohydrolase and subsequent ring-opening by a dioxygenase, demonstrating the susceptibility of such compounds to enzymatic transformation and integration into metabolic pathways. scbt.com The presence of the amino and nitro groups on the benzene (B151609) ring of this compound suggests that it could be a substrate for various enzymes, potentially leading to the modulation of specific cellular signaling or metabolic pathways.

Insulin Receptor Tyrosine Kinase Activation Studies

The insulin receptor (IR) is a crucial transmembrane protein that belongs to the receptor tyrosine kinase (RTK) family, playing a pivotal role in regulating metabolism, cell growth, and proliferation. biosynth.comesslabshop.com The activation of the IR's intrinsic tyrosine kinase activity is a key event in insulin signaling. researchgate.net Dysregulation of this pathway is associated with diseases like diabetes and cancer. biosynth.com

Research has shown that certain small molecules can act as activators of the insulin receptor tyrosine kinase (IRTK). scbt.com Notably, the related compound, 5-Amino-2-nitrobenzoic acid, is listed as a reactant for the preparation of insulin receptor tyrosine kinase activators. sigmaaldrich.com This suggests that the aminonitrobenzoic acid scaffold can be a valuable starting point for the synthesis of molecules that positively modulate insulin signaling. Although direct studies on this compound as an IRTK activator are not available, its structural similarity to known precursors implies its potential in the development of new therapeutic agents for insulin-related disorders. Further research could explore how the addition of a methyl group at the 2-position influences the binding and activation of the insulin receptor.

| Compound/Class | Role in Insulin Receptor Tyrosine Kinase (IRTK) Activation | Source |

| 5-Amino-2-nitrobenzoic acid | Reactant for the preparation of IRTK activators. | sigmaaldrich.com |

| MLR-1023 | An allosteric Lyn kinase activator that acts as an insulin receptor potentiator. | nih.gov |

| Chromium oligopeptide | Activates insulin receptor tyrosine kinase activity in the presence of insulin. | nih.gov |

| bpV(pic) | An organovanadium compound that activates the insulin receptor by inhibiting protein tyrosine phosphatases. | scbt.com |

Interaction with Biological Macromolecules (e.g., DNA, Human Serum Albumin)

The interaction of small molecules with biological macromolecules like DNA and serum albumins is a critical area of study in drug development, influencing the pharmacokinetics and pharmacodynamics of a compound. Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a significant role in the transport and disposition of many drugs. nih.gov

Studies on copper(II) complexes with 4-chloro-3-nitrobenzoic acid have demonstrated their ability to bind to calf thymus DNA (CT-DNA) via intercalation and to quench the fluorescence of HSA, indicating a static interaction. researchgate.netnih.gov These findings suggest that the nitrobenzoic acid moiety can facilitate interactions with these key biological macromolecules. It is plausible that this compound and its derivatives could also exhibit binding affinity for DNA and HSA. The amino and methyl groups on the aromatic ring would likely influence the binding mode and affinity. For instance, the amino group could participate in hydrogen bonding, while the methyl group could engage in hydrophobic interactions, potentially modulating the compound's bioavailability and mechanism of action. Spectroscopic studies have shown that HSA can form complexes with DNA, with binding constants indicating both strong and weak binding sites. nih.gov

Development of Novel Tryptophan Analogs for Peptide Modification

Tryptophan is a relatively rare amino acid in proteins, and its unique indole (B1671886) side chain makes it an attractive target for chemical modification to create peptides and proteins with novel functions. biosynth.com The development of tryptophan analogs allows for the late-stage diversification of peptide drugs, which can improve their stability, bioavailability, and target interactions.

The structural framework of this compound, while not a direct analog of tryptophan, contains an aromatic ring with amino and carboxylic acid functionalities, which are key features of amino acids. This scaffold could potentially be used to synthesize novel, non-proteinogenic amino acids. These synthetic amino acids could then be incorporated into peptides to modify their structure and function. The nitro group offers a site for further chemical modification, enabling the introduction of various functional groups to fine-tune the properties of the resulting peptide.

Poly(ADP-ribose) Polymerase (PARP) Inhibitor Development (inferred from related compounds)

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. patsnap.com Inhibiting PARP in cancer cells that have defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to cell death through a concept known as synthetic lethality. patsnap.comcancerresearchuk.org Several PARP inhibitors, including olaparib, rucaparib, and niraparib, have been approved for treating various cancers. cancerresearchuk.orgnih.gov

While there is no direct evidence of this compound being a PARP inhibitor, the development of novel PARP inhibitors often involves screening diverse chemical scaffolds. The benzamide (B126) structure is a common feature in many known PARP inhibitors, which compete with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov The related compound, 5-Amino-2-methyl-3-nitrobenzamide, is commercially available, suggesting its potential as a starting material for synthesizing new classes of PARP inhibitors. esslabshop.com The amino, methyl, and nitro groups on the aromatic ring could be modified to optimize binding to the PARP active site.

| PARP Inhibitor | Approved for Treatment of | Mechanism of Action |

| Olaparib | Ovarian, breast, pancreatic, and prostate cancers. patsnap.comcancerresearchuk.org | Inhibition of PARP, leading to synthetic lethality in BRCA-mutated cancers. patsnap.com |

| Rucaparib | Ovarian, fallopian tube, and primary peritoneal cancer. nih.gov | Inhibition of PARP enzymes. nih.gov |

| Niraparib | Ovarian, fallopian tube, and primary peritoneal cancer. nih.gov | Inhibition of PARP enzymes. nih.gov |

| Talazoparib | Breast cancer. nih.gov | Inhibition of PARP enzymes. nih.gov |

Applications in Materials Science and Polymer Chemistry

The field of materials science increasingly utilizes protein-based and protein-engineered materials for a variety of biomedical applications due to their biocompatibility and biodegradability. nih.gov The incorporation of non-canonical amino acids and other functional molecules can enhance the physical and mechanical properties of these materials. nih.gov

5-Amino-2-nitrobenzoic acid, a related compound, is noted as a reactant for the preparation of polymer-bound diazonium salts. sigmaaldrich.com This indicates that the aminobenzoic acid structure can be tethered to a polymer support, which is a common strategy in solid-phase synthesis and the development of functional materials. The diazonium salt can then be used for a variety of chemical transformations to create materials with specific properties. The structure of this compound, with its reactive amino and carboxylic acid groups, makes it a candidate for incorporation into polymers, potentially leading to the fabrication of novel functional materials with tailored optical, electronic, or biological properties.

Based on a comprehensive review of available scientific literature, specific research applications and detailed analytical data for the compound This compound are not extensively documented in the public domain. Information is more readily available for its isomers, such as 5-Amino-2-nitrobenzoic acid and 2-Amino-5-methyl-3-nitrobenzoic acid.

Therefore, it is not possible to provide a detailed article on the specific applications outlined in the request for "this compound" itself without referencing data from these related but distinct chemical structures, which would be scientifically inaccurate for the specified compound.

For context, related isomers are utilized in the fields mentioned:

5-Amino-2-nitrobenzoic acid is documented as a reactant in the preparation of polymer-bound diazonium salts and in the activation of self-immolative dendrimers. It is also used as a standard for determining the activity of the enzyme γ-glutamyltransferase (γ-GT).

2-Amino-5-methyl-3-nitrobenzoic acid has been characterized using spectroscopic methods like IR.

However, due to the strict requirement to focus solely on This compound , and the lack of specific findings for this compound in the requested areas, the detailed article cannot be generated at this time.

Role in Analytical Chemistry and Biochemical Assays

Reference Standard for Metabolite Detection

An extensive search of scientific literature and chemical databases has revealed no specific documented use of this compound as a reference standard for metabolite detection. While the broader class of nitro-containing aromatic compounds has been investigated for various biological activities, and the use of reference standards is crucial in metabolomics for the accurate identification and quantification of metabolites, there is currently no available research detailing the application of this particular compound for this purpose.

Reference standards are essential in analytical chemistry, particularly in fields like metabolomics, to ensure the accuracy and reproducibility of experimental results. These standards are compounds of known purity and concentration that are used to calibrate instruments, validate analytical methods, and identify unknown substances in a sample. The development and validation of a compound as a reference standard involves a rigorous process, including its complete chemical characterization.

Although general information exists on the synthesis and properties of related compounds such as 2-amino-5-methyl-3-nitrobenzoic acid, specific data that would support the use of this compound as a reference standard for metabolite detection—such as its certified purity, stability studies, and its presence as a known metabolite in biological systems—are not present in the available literature. Therefore, no detailed research findings or data tables on its application in this specific context can be provided.

Future Research Directions and Translational Opportunities for 5 Amino 2 Methyl 3 Nitrobenzoic Acid

Development of Novel Therapeutic Agents

The structural framework of 5-Amino-2-methyl-3-nitrobenzoic acid makes it a valuable scaffold for the synthesis of new therapeutic agents. The amino, carboxyl, and nitro groups offer multiple points for chemical modification, allowing for the generation of diverse molecular libraries. The exploration of derivatives of this compound is a promising avenue for drug discovery.

Future research can be inspired by the therapeutic applications of analogous compounds. For instance, derivatives of aminobenzoic acids are known to possess a wide range of biological activities. A notable example is the development of Ziresovir, a drug candidate for the treatment of Respiratory Syncytial Virus (RSV) infection, which originates from a synthetic route involving 2-amino-5-methylbenzoic acid. acs.org This highlights the potential of the aminomethylbenzoic acid scaffold in antiviral drug development.

Furthermore, the nitroaromatic moiety is a key feature in several clinically important drugs. For example, nitroimidazole-based drugs are used in the treatment of infections and cancer. nih.gov The nitro group can be crucial for the mechanism of action, often being bioreduced in hypoxic environments, a characteristic of solid tumors, to generate cytotoxic species. nih.gov The presence of a nitro group on the this compound backbone could, therefore, be exploited for developing hypoxia-activated prodrugs for cancer therapy.

A significant opportunity lies in the use of this compound as a key intermediate in the synthesis of complex pharmaceutical compounds. For example, the related compound 2-methyl-3-nitrobenzoic acid is a crucial building block in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. googleapis.com This underscores the industrial relevance of this class of molecules and suggests that this compound could be a valuable precursor for a new generation of pharmaceuticals.

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Rationale for Exploration | Example of Related Compound Application |

| Oncology | The nitroaromatic group can be exploited for developing hypoxia-activated prodrugs. | Nitroimidazole derivatives in cancer therapy. nih.gov |

| Infectious Diseases | The aminobenzoic acid scaffold is present in various antimicrobial agents. | Ziresovir, an antiviral drug candidate derived from an aminomethylbenzoic acid. acs.org |

| Immunomodulation | Serves as a potential precursor for complex immunomodulatory drugs. | 2-methyl-3-nitrobenzoic acid is an intermediate in the synthesis of Lenalidomide. googleapis.com |

| Anti-inflammatory | Derivatives of aminobenzoic acids have shown anti-inflammatory and analgesic properties. | 4-Amino-3-nitrobenzoic acid derivatives are explored for anti-inflammatory and analgesic medications. nbinno.com |

Exploration of Sustainable Synthetic Pathways

The future of chemical manufacturing is intrinsically linked to the development of sustainable and environmentally friendly processes. For this compound and its derivatives, a key area of future research will be the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic methods for nitroaromatic compounds often rely on harsh nitrating agents and organic solvents, leading to significant environmental concerns. google.com Future research should focus on alternative, greener methodologies. For instance, a novel green synthesis of o-nitrobenzoic acid has been reported using aerobic oxidation of o-nitrotoluene with substituted iron porphyrins as biomimetic catalysts. researchgate.net This approach, which uses oxygen from the air as the oxidant, could be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional methods.

Another promising direction is the use of biocatalysis and whole-cell biotransformation. The biosynthesis of aminobenzoic acids in microorganisms via the shikimate pathway is well-established. mdpi.com Future research could explore the engineering of microbial strains to produce this compound from simple carbon sources like glucose. This would represent a significant leap towards a truly sustainable and bio-based production process.

Furthermore, the development of continuous-flow synthesis methods offers a safer and more efficient alternative to batch processing. A metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) has been successfully demonstrated under continuous-flow conditions, affording high yields and purity. beilstein-journals.org Implementing such technologies for the synthesis and derivatization of this compound could lead to significant improvements in process safety and efficiency.

Table 2: Comparison of Synthetic Methodologies for Nitrobenzoic Acids

| Synthetic Approach | Advantages | Challenges for this compound |

| Traditional Chemical Synthesis | Well-established and high-yielding. | Use of harsh reagents, generation of toxic waste. google.com |

| Green Catalytic Oxidation | Use of air as an oxidant, milder reaction conditions. researchgate.net | Catalyst development and optimization for the specific substrate. |

| Biocatalysis/Biosynthesis | Use of renewable feedstocks, environmentally benign. mdpi.com | Engineering specific metabolic pathways in microorganisms. |

| Continuous-Flow Synthesis | Improved safety, efficiency, and scalability. beilstein-journals.org | Optimization of reaction parameters for the specific transformation. |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental techniques is revolutionizing chemical research. For this compound, integrating these methodologies will be crucial for accelerating discovery and understanding its fundamental properties.

Computational chemistry can provide valuable insights into the structure, reactivity, and potential applications of this compound and its derivatives. Quantum chemical calculations can be used to predict the relative stability of different isomers and conformers, as well as to model reaction mechanisms and predict the outcomes of synthetic transformations. rsc.org For example, a combined experimental and computational study on substituted nitrobenzoic acids has demonstrated that the likelihood of solid solution formation is significantly affected by the position and nature of substituents, a finding that is critical for the formulation of crystalline solids. chemrxiv.orgchemrxiv.orgresearchgate.netacs.org

Advanced experimental techniques will also play a pivotal role. Solid-state NMR, X-ray crystallography, and thermal analysis methods can be used to characterize the solid-state properties of this compound and its derivatives, which is essential for pharmaceutical development. The use of powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) has been instrumental in studying the solid solutions of substituted nitrobenzoic acids. chemrxiv.orgchemrxiv.org

The integration of these computational and experimental approaches can create a powerful feedback loop. Computational predictions can guide experimental design, while experimental results can be used to refine and validate computational models. This integrated approach will be essential for unlocking the full potential of this compound.

Table 3: Advanced Methodologies for the Study of this compound

| Methodology | Application | Potential Insights |

| Quantum Chemical Calculations | Prediction of molecular properties, reaction mechanisms, and spectroscopic data. rsc.org | Understanding of reactivity, stability, and potential for drug-receptor interactions. |

| Molecular Dynamics Simulations | Study of conformational dynamics and interactions with biological macromolecules. | Insights into binding modes and mechanisms of action. |

| Solid-State Characterization (PXRD, DSC) | Analysis of crystalline forms and solid-state properties. chemrxiv.orgchemrxiv.orgresearchgate.netacs.org | Identification of polymorphs, understanding of stability and solubility. |

| Advanced Spectroscopy (2D NMR, Mass Spectrometry) | Detailed structural elucidation of derivatives and reaction products. | Unambiguous confirmation of molecular structures. |

Potential in Emerging Interdisciplinary Fields

Beyond its potential in pharmaceuticals, this compound and its derivatives could find applications in a variety of emerging interdisciplinary fields. The unique combination of functional groups on the aromatic ring makes it an attractive building block for the synthesis of novel materials with tailored properties.

One area of potential is in the development of advanced materials. The amino and carboxylic acid groups can be used for polymerization or for grafting onto surfaces, while the nitro group can be used to tune the electronic and optical properties of the resulting materials. For example, aminobenzoic acids are used in the synthesis of azo dyes, which are important in the textile industry. nbinno.com The specific substitution pattern of this compound could lead to the development of new dyes with unique colors and improved fastness properties.

Another potential application is in the field of sensor technology. The nitroaromatic group is known to be a good electron acceptor, and this property could be exploited for the development of chemosensors for the detection of electron-rich analytes. The amino group provides a convenient handle for attaching the molecule to a transducer surface.

Furthermore, the field of materials science is constantly seeking new molecular building blocks for the construction of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The rigid structure and multiple functional groups of this compound make it a candidate for the design and synthesis of new porous materials with applications in gas storage, separation, and catalysis.

The exploration of these interdisciplinary applications will require collaboration between chemists, materials scientists, and engineers. Such efforts could lead to the discovery of new and unexpected uses for this versatile chemical compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid to improve yield and purity?

- Methodology : Start with nitrobenzene precursors and employ regioselective nitration/amination. Monitor reaction conditions (temperature, solvent polarity) to minimize byproducts. For purification, use gradient recrystallization with ethanol/water mixtures, as suggested for structurally similar nitrobenzoic acids . Validate purity via HPLC (C18 columns, 0.1% TFA in water/acetonitrile mobile phase) .

- Key Challenge : Competing nitration at ortho/para positions due to electron-donating methyl groups; optimize stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) to favor 3-nitro substitution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Resolve aromatic proton splitting patterns (e.g., coupling between NH₂ and methyl groups) in DMSO-d6. Compare shifts to 5-Amino-2-nitrobenzoic acid (δ ~6.8–8.2 ppm for aromatic protons) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) functional groups.

- Mass Spectrometry : Use ESI-MS to verify molecular ion [M-H]⁻ at m/z 181.1 (calculated for C₈H₇N₂O₄⁻) .

Q. Which chromatographic methods are suitable for separating this compound from its isomers?

- Methodology : Employ reverse-phase HPLC with a phenyl-hexyl stationary phase and isocratic elution (70:30 water:acetonitrile). Monitor UV absorbance at 254 nm, leveraging nitro group conjugation for detection . For TLC, use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) to distinguish isomers via Rf values .

Advanced Research Questions

Q. How do the methyl and nitro substituents influence the electronic properties and reactivity of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare with X-ray crystallography data (e.g., bond lengths/angles) from SHELXL-refined structures of analogous compounds .

- Key Insight : The methyl group enhances steric hindrance, while the nitro group withdraws electron density, affecting acidity (pKa ~2.5–3.0 for COOH) and nucleophilic substitution reactivity .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data for this compound?

- Methodology :

- X-ray Refinement : Use SHELXL for high-resolution data to resolve positional disorder (common in nitro/methyl-substituted aromatics). Apply TWIN commands if twinning is suspected .

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., NH₂ rotation barriers) to explain discrepancies in solution vs. solid-state structures .

Q. How can computational modeling predict the compound’s solubility and stability under varying pH conditions?

- Methodology :

- MD Simulations : Use GROMACS with OPLS-AA forcefield to simulate solvation free energy in water/DMSO. Correlate with experimental solubility assays (shake-flask method) .

- pH Stability : Perform accelerated degradation studies (40°C, 75% RH) and monitor via LC-MS. Compare degradation pathways (e.g., nitro reduction) to predicted intermediates from DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。